2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate
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Description
2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate is a chemical compound with the molecular formula C10H12ClNO5S and a molecular weight of 293.72 . It is also known by its synonyms, methyl 4-chloro-2-[(dimethylsulfamoyl)oxy]benzoate and Benzoic acid, 4-chloro-2-[[(dimethylamino)sulfonyl]oxy]-, methyl ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, and density are not available from the web search results . These properties can be determined experimentally or predicted using computational methods.Scientific Research Applications
Oxidation Processes in Water Treatment
Research indicates that chlorophenols, which are structurally related to 2-acetyl-5-chlorophenyl-N,N-dimethylsulfamate, undergo oxidation in aqueous solutions using methods like UV/H2O2 and O3. This is significant in water treatment, as these methods lead to the formation of hydroxylated and dimeric intermediates, although they show insufficient dechlorination of chlorophenols. The process involves hydroxylation and the formation of dimeric products, highlighting the need for toxicity testing in chemical oxidation of chlorophenols for water treatment applications (Hirvonen et al., 2000).
Fluorographic Detection in Biochemical Research
This compound, being similar to compounds used in biochemical analysis, can be connected to research in fluorography. For instance, acetic acid used with 2,5-diphenyloxazole (PPO) offers technical advantages in fluorographic procedures, like no need for pre-fixing proteins and suitability for both agarose or acrylamide gels. This technique offers simplicity, sensitivity, and efficiency, and could be relevant in studies involving similar compounds (Skinner & Griswold, 1983).
Transient Expression in Genetic Research
In genetic research, particularly in transient expression of genes, compounds structurally similar to this compound can be used. For example, DNA transfection augmented by a shock with either dimethyl sulfoxide or glycerol can significantly increase gene expression. This showcases the potential utility of related compounds in enhancing the efficiency of genetic research and manipulation (Lopata, Cleveland, & Sollner-Webb, 1984).
Adsorption Studies for Environmental Applications
The compound’s structural analogs have been studied for adsorption behaviors, such as the adsorption of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV)phosphate. This research is pivotal in understanding how such compounds can be adsorbed from aqueous solutions, which has direct implications for environmental cleanup and pollution control technologies (Khan & Akhtar, 2011).
Properties
IUPAC Name |
methyl 4-chloro-2-(dimethylsulfamoyloxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-6-7(11)4-5-8(9)10(13)16-3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVIKCKMZHRQQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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